![molecular formula C32H28P2 B14481441 Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- CAS No. 71403-19-5](/img/structure/B14481441.png)
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- is a chemical compound with the molecular formula C32H28P2. It is known for its unique structural properties, which make it a valuable intermediate in organic synthesis. This compound is often used in various industrial and chemical processes due to its ability to facilitate the creation of a range of chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- typically involves the use of (hetero)aryl acetic acid as the starting material. The raw materials are easily available and come in a variety of types . The synthesis process involves several steps, including the formation of intermediate compounds, which are then converted into the final product through specific reaction conditions.
Industrial Production Methods: In industrial settings, the production of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- is carried out using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and other reaction conditions to ensure the efficient and safe production of the compound. The use of advanced technologies and equipment helps in optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure .
Common Reagents and Conditions: Common reagents used in the reactions involving Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can lead to the formation of various substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a key intermediate in organic synthesis, facilitating the creation of complex molecules. In biology and medicine, it is employed in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound finds use in various industrial processes, including the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- can be compared with other similar compounds, such as 1,3-Bis(diphenylphosphinomethyl)benzene and Phosphine oxide, [1,4-phenylenebis(methylene)]bis[diphenyl-. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
List of Similar Compounds
- 1,3-Bis(diphenylphosphinomethyl)benzene
- Phosphine oxide, [1,4-phenylenebis(methylene)]bis[diphenyl-
- α,α′-Bis(diphenylphosphino)-m-xylene
Eigenschaften
CAS-Nummer |
71403-19-5 |
|---|---|
Molekularformel |
C32H28P2 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[4-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C32H28P2/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-26H2 |
InChI-Schlüssel |
RYZRQFUQNOTMLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC2=CC=C(C=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


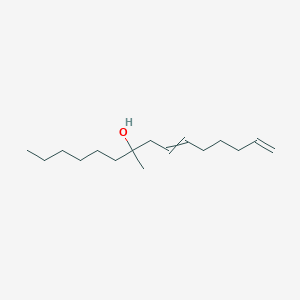

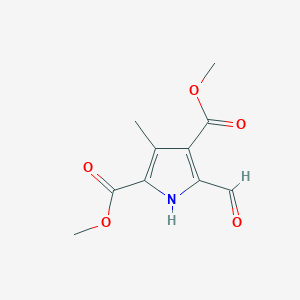
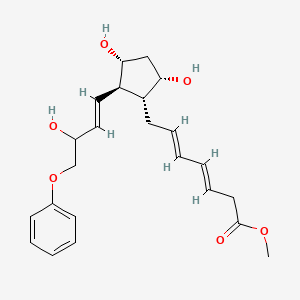
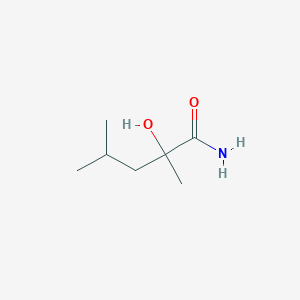
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)


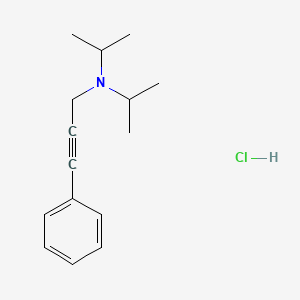
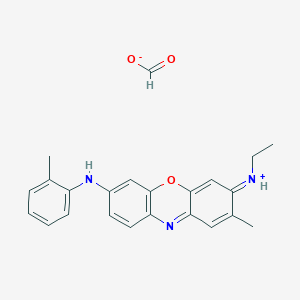
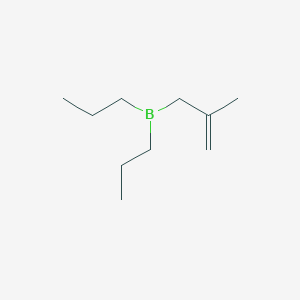
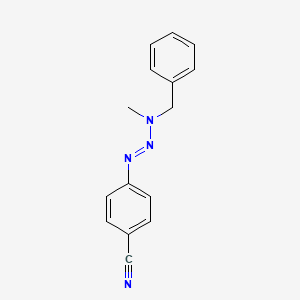

![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
